Enhanced Conformational Flexibility and Hydrogen-Bond Donor Count vs. 9H-Xanthen-9-ol
The target compound features three rotatable bonds along the propanol chain, whereas 9H-xanthen-9-ol (CAS 90-46-0) has none. This additional flexibility reduces steric hindrance during nucleophilic reactions, particularly when coupling to bulky biomolecules [1]. Furthermore, the hydrogen-bond donor count remains identical (1) for both molecules, but the donor OH in the target compound is a primary alcohol with a higher expected nucleophilicity than the tertiary alcohol in 9H-xanthen-9-ol [2].
| Evidence Dimension | Rotatable bond count |
|---|---|
| Target Compound Data | 3 rotatable bonds |
| Comparator Or Baseline | 9H-xanthen-9-ol: 0 rotatable bonds |
| Quantified Difference | 3 additional rotatable bonds |
| Conditions | Computed molecular descriptors (PubChem) [1] |
Why This Matters
A higher rotatable bond count is associated with improved solubility and can lower the energy barrier for adopting reactive conformations, directly influencing conjugation yield.
- [1] PubChem. (2026). Compound Summary for CID 69767577: 3-(9H-Xanthen-9-YL)propan-1-OL. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/69767577 View Source
- [2] PubChem. (2026). Compound Summary for CID 72895: 9H-Xanthen-9-ol. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/72895 View Source
